N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety with an indole core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Coupling with Indole Core: The benzodioxole intermediate is then coupled with an indole derivative through a palladium-catalyzed C-N cross-coupling reaction.
Chemical Reactions Analysis
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Biological Studies: Researchers investigate its effects on cellular pathways, including its ability to induce apoptosis and cell cycle arrest in cancer cells.
Material Science: The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other indole-based compounds, such as:
- 2-((1,3-benzodioxol-5-ylamino)acetyl)-N-methylhydrazinecarbothioamide
- 2-(1,3-benzodioxol-5-ylamino)ethanol hydrochloride
- N-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]acetamide
These compounds share structural similarities but differ in their functional groups and specific biological activities
Properties
Molecular Formula |
C22H23N3O7 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O7/c1-25-14(7-12-8-17(28-2)20(29-3)21(30-4)19(12)25)22(27)23-10-18(26)24-13-5-6-15-16(9-13)32-11-31-15/h5-9H,10-11H2,1-4H3,(H,23,27)(H,24,26) |
InChI Key |
LKFRABMEXXTVQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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